N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide is a synthetic compound belonging to the class of arylpiperazine derivatives. [] It has been explored in scientific research primarily for its affinity towards dopamine receptors, specifically D2 and D3 subtypes. [] This compound is not naturally occurring and is synthesized for research purposes. []
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide is a complex organic compound that combines multiple pharmacologically relevant moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various biological pathways. The incorporation of piperazine and thiazole groups suggests a focus on enhancing biological activity and selectivity.
This compound has been referenced in several studies focusing on the synthesis and evaluation of similar derivatives, particularly in the context of anti-tubercular activity and as ligands for dopamine receptors. The synthesis and characterization are often detailed in scientific literature, including studies published in reputable journals and patent filings.
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide is classified as an organic compound with potential pharmacological properties. It falls under the categories of piperazine derivatives and benzamide compounds, which are frequently explored for their therapeutic efficacy in various diseases.
The synthesis of N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide typically involves multi-step organic reactions. Key steps may include:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC), and products are purified through column chromatography. Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
The compound's molecular formula is , with a molecular weight of approximately 355.49 g/mol. The presence of functional groups such as methoxy, thiazole, and piperazine significantly influences its chemical behavior and biological interactions.
The compound can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess reaction progress and product purity .
The mechanism of action for N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide likely involves interaction with specific biological targets, such as receptors or enzymes involved in neurotransmission or microbial metabolism.
Preliminary studies suggest that compounds with similar structures exhibit activity against Mycobacterium tuberculosis, possibly through inhibition of key metabolic pathways . Molecular docking studies have been used to predict binding affinities to target proteins, providing insights into their potential efficacy .
Relevant data from studies indicate that these properties influence the compound's bioavailability and therapeutic efficacy .
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide has potential applications in:
Dopamine receptors represent critical therapeutic targets for neuropsychiatric disorders due to their modulation of cognition, reward, and motor functions. Among these, the dopamine D3 receptor subtype has emerged as a promising target due to its high limbic specificity and involvement in pathological behaviors. The compound N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide (CAS 1580000-17-4) exemplifies a structurally optimized ligand within the arylpiperazine-benzamide class, designed for enhanced D3 receptor selectivity. Its molecular structure features three key domains: a 2-methoxyphenylpiperazine "address" segment, a butyl spacer, and a 4-(thiazol-4-yl)benzamide "message" moiety. This configuration enables precise interaction with D3 receptor subpockets [1] [6].
Property | Value |
---|---|
IUPAC Name | N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide |
CAS Registry Number | 1580000-17-4 |
Molecular Formula | C₂₅H₃₀N₄O₂S |
Molecular Weight | 450.61 g/mol |
Canonical SMILES | COC1=CC=CC=C1N1CCN(CCCCNC(=O)C2=CC=C(C3=CSC=N3)C=C2)CC1 |
InChI Key | RGWFVVKSJUSKTE-UHFFFAOYSA-N |
D2 and D3 receptors share ~78% transmembrane sequence homology but exhibit distinct neuroanatomical distributions and physiological roles. The D3 receptor demonstrates a 20-fold higher affinity for dopamine compared to D2 receptors due to tighter ligand-binding pocket constraints, particularly within extracellular loop 2 (EL2) [6]. Crystallographic studies reveal that the D3 orthosteric site features a narrower hydrophobic cleft and unique microswitches (e.g., conserved Ser192) that stabilize high-affinity agonist binding [6].
Functionally, D3 receptors localize predominantly to limbic regions (nucleus accumbens, islands of Calleja, hippocampus), whereas D2 receptors are abundant in striatal motor pathways. This distribution underlies D3's role in emotional processing, motivation, and cognition rather than motor control [2] [3]. D3 receptors function primarily as autoreceptors that regulate phasic dopamine release and neuronal burst firing, modulating sensitivity to psychostimulants and reward learning [2] [6].
Characteristic | D2 Receptor | D3 Receptor |
---|---|---|
Dopamine Affinity (Kd) | ~1,500 nM | ~70 nM |
Primary Signaling Pathway | Gi/o-mediated cAMP inhibition | Gi/o-mediated cAMP inhibition + β-arrestin recruitment |
Brain Distribution | Dorsal striatum, cortex, pituitary | Ventral striatum, hippocampus, cerebellum |
Autoreceptor Function | Modulates tonic dopamine release | Controls phasic dopamine neuron firing |
Behavioral Domains | Motor control, prolactin secretion | Reward, cognition, emotional processing |
D3 receptor overexpression occurs in addiction, schizophrenia, and Parkinson's disease, driving pathological behaviors:
Critically, D3 selectivity avoids motor side effects (e.g., extrapyramidal symptoms) associated with D2 blockade, making it therapeutically advantageous [6].
Early D3 ligands like raclopride exhibited poor D3/D2 selectivity (≤10-fold). Structural optimization focused on elongating the spacer and modifying the distal benzamide:
Compound | Structure | D3 Affinity (Kd/Ki) | D3/D2 Selectivity |
---|---|---|---|
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}benzamide | Benzamide terminus | 12.3 nM | 8-fold |
WC-10 | 4-(Dimethylamino)benzamide | 0.8 nM | 53-fold |
Target Compound (1580000-17-4) | 4-(Thiazol-4-yl)benzamide | <1 nM* | >100-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7